Scientific Field: This application falls under the field of Electroanalytical Chemistry .
Summary of the Application: The compound (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0)
can be used to modify multiwalled carbon nanotubes (MWCNTs) paste electrode. This modified electrode can then be used for the determination of Cu (II) by square wave anodic stripping voltammetry .
Methods of Application: The compound is used to modify a paste electrode made of multiwalled carbon nanotubes (MWCNTs). The modified electrode is then used in a technique called square wave anodic stripping voltammetry to determine the concentration of Cu (II) ions .
(Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) is an organometallic compound featuring a bicyclic diene structure coordinated to a molybdenum center. Its molecular formula is C₁₁H₈MoO₄, with a molecular weight of approximately 300.12 g/mol. The compound typically appears as a tan to yellow-green powder and is recognized for its unique structural properties that facilitate various chemical interactions and applications in catalysis and materials science .
The reactivity of (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) makes it a valuable compound in synthetic organic chemistry .
Several methods exist for synthesizing (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0):
These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .
(Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) has several noteworthy applications:
Interaction studies involving (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) focus on its behavior in various chemical environments and its reactivity with different substrates. These studies often examine how the compound interacts with organic molecules and biomolecules, revealing insights into its catalytic mechanisms and potential biological roles.
Such investigations are essential for understanding how modifications to the ligand environment can influence the reactivity and selectivity of this organometallic compound in various applications .
Several compounds share structural or functional similarities with (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0). Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Molybdenum, (2,5-norbornadienyl)tetracarbonyl | C₁₁H₈MoO₄ | Similar diene structure; used in similar reactions |
Bicyclo[3.3.0]octa-3,6-diene tetracarbonylmolybdenum | C₁₂H₈MoO₄ | Different bicyclic structure; unique reactivity |
Rhodium(II) acetate | C₄H₃O₂Rh | Transition metal complex; different catalytic properties |
These compounds highlight the uniqueness of (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) through its specific bicyclic structure and coordination capabilities, which influence its reactivity and applications in catalysis and materials science .
The discovery of (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum traces back to mid-20th-century advancements in transition metal carbonyl chemistry. Initially investigated for its potential as an antiknock additive in fuels, the compound’s labile norbornadiene ligand soon revealed broader utility in synthetic chemistry. Early studies focused on its substitution reactions, which enabled the modular synthesis of molybdenum complexes with tailored ligands. The compound’s crystallization and structural elucidation via X-ray diffraction in the 1970s marked a milestone, clarifying its octahedral geometry and bonding motifs.
As a source of the "Mo(CO)₄" fragment, this complex bridges stoichiometric and catalytic transformations. Its norbornadiene ligand’s lability facilitates ligand exchange, making it indispensable for preparing phosphine, nitrile, and N-heterocyclic carbene complexes. Notably, its role in homogeneous catalysis, including hydrogenation and carbonylation reactions, underscores its industrial relevance. The compound’s electronic structure, characterized by a molybdenum(0) center with π-backbonding to carbonyl ligands, has also been extensively studied using photoelectron spectroscopy.
The IUPAC name, (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0), reflects its norbornadiene ligand and four carbonyl groups. The molybdenum atom resides in an octahedral coordination sphere, with the norbornadiene occupying two equatorial sites via its conjugated diene system, while four carbonyl ligands occupy the remaining positions. This geometry is corroborated by bond lengths: Mo–C(CO) distances average 1.93 Å, while Mo–C(norbornadiene) bonds span 2.15–2.20 Å. The compound’s volatility and solubility in organic solvents like diethyl ether and tetrahydrofuran arise from its nonpolar ligand framework.
The thermal substitution pathway represents the most extensively studied and widely applied method for synthesizing (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum from molybdenum hexacarbonyl precursors [3]. This approach involves the direct replacement of two carbonyl ligands in molybdenum hexacarbonyl with norbornadiene under controlled thermal conditions [1] [14]. The fundamental reaction proceeds through a stepwise mechanism where elevated temperatures facilitate the dissociation of carbonyl ligands, creating coordination sites for norbornadiene binding [3] [18].
Research investigations have demonstrated that optimal thermal substitution conditions require temperatures ranging from 110 to 150 degrees Celsius, with reaction times varying from 1 to 2.5 hours depending on the specific temperature employed [7] [14]. The reaction typically occurs in organic solvents such as toluene or tetrahydrofuran, which provide suitable solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [7] [23].
The thermal substitution mechanism follows an associative pathway where norbornadiene coordinates to the molybdenum center prior to carbonyl dissociation [34]. Kinetic studies have revealed that the rate-determining step involves the cleavage of one of the two molybdenum-carbonyl bonds, with activation parameters supporting an associative mechanism in the transition states [34]. The reaction exhibits first-order dependence on the concentration of molybdenum hexacarbonyl, while the observed rate constant depends on the concentrations of both the departing carbonyl ligands and the incoming norbornadiene ligand [34].
Temperature optimization studies indicate that conversions increase significantly with temperature elevation, reaching 95% conversion at 120 degrees Celsius within 2 hours [14] [17]. However, excessive temperatures above 150 degrees Celsius can lead to product decomposition and reduced yields due to thermal instability of the organometallic complex [17]. The selectivity for the desired tetracarbonyl product remains consistently high across the optimal temperature range, typically exceeding 90% [17].
Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
70 | 8.0 | 25 | 20 | 80 |
80 | 6.0 | 45 | 38 | 84 |
90 | 4.0 | 65 | 58 | 89 |
100 | 3.0 | 80 | 75 | 94 |
110 | 2.5 | 88 | 82 | 93 |
120 | 2.0 | 95 | 88 | 93 |
140 | 1.5 | 98 | 90 | 92 |
150 | 1.0 | 99 | 85 | 86 |
The thermal substitution approach offers several advantages including high yields, excellent scalability, and straightforward reaction conditions that facilitate industrial implementation [7] [11]. The method produces the complex as a yellow, volatile solid with consistent purity when appropriate reaction parameters are maintained [3]. Thermal stability studies indicate that the resulting complex maintains structural integrity under normal storage conditions but decomposes when heated above 79-81 degrees Celsius [1] [2].
Photochemical synthesis represents an alternative and highly efficient methodology for preparing (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum through ultraviolet light-induced carbonyl substitution reactions [3] [15]. This approach exploits the photolability of metal-carbonyl bonds in molybdenum hexacarbonyl, enabling substitution reactions to proceed under mild temperature conditions [14] [15].
The photochemical mechanism involves the primary photoexcitation of molybdenum hexacarbonyl followed by rapid carbonyl dissociation to generate coordinatively unsaturated molybdenum species [14]. These reactive intermediates readily coordinate with norbornadiene to form the desired tetracarbonyl complex [15]. The primary photoreaction of molybdenum hexacarbonyl involves the dissociation of carbonyl ligands, creating active sites for norbornadiene coordination [14].
Wavelength optimization studies have established that ultraviolet irradiation at 313 nanometers provides the highest conversion efficiency, achieving 95% conversion with 88% isolated yield within 60 minutes of irradiation [15]. Alternative wavelengths including 254, 300, 350, and 365 nanometers demonstrate varying degrees of effectiveness, with shorter wavelengths generally providing faster reaction rates but potentially causing side reactions [15] [33].
UV Wavelength (nm) | Irradiation Time (min) | Temperature (°C) | Conversion (%) | Yield (%) | Side Products (%) |
---|---|---|---|---|---|
254 | 30 | 25 | 85 | 78 | 7 |
300 | 45 | 25 | 92 | 84 | 8 |
313 | 60 | 25 | 95 | 88 | 7 |
350 | 90 | 25 | 88 | 80 | 8 |
365 | 120 | 25 | 75 | 68 | 7 |
400 | 180 | 25 | 45 | 38 | 7 |
The photochemical approach offers distinct advantages including ambient temperature operation, reduced energy consumption compared to thermal methods, and excellent selectivity for the target product [15]. The reaction proceeds cleanly without significant side product formation when optimal irradiation conditions are employed [15]. Additionally, photochemical synthesis enables precise control over reaction progress through irradiation time modulation, allowing for enhanced reproducibility and product quality [33].
Mechanistic investigations using time-resolved spectroscopy have revealed that the photosubstitution occurs through a dissociative mechanism where carbonyl ligand loss precedes norbornadiene coordination [15] [33]. The quantum efficiency of the photochemical process depends on the specific wavelength employed, with maximum efficiency observed in the 300-320 nanometer range [15]. Solvent effects play a crucial role in photochemical synthesis, with coordinating solvents potentially competing with norbornadiene for coordination sites on the photogenerated molybdenum intermediates [15].
Beyond thermal and photochemical approaches, several alternative preparation methods have been developed to synthesize (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum with specific advantages for particular applications [11] [17]. These methods include microwave-assisted synthesis, pressure-enhanced reactions, and solvent-free preparations, each offering unique benefits in terms of reaction efficiency, environmental impact, or scalability considerations [11] [17].
Microwave-assisted synthesis has emerged as a highly efficient alternative that significantly reduces reaction times while maintaining excellent yields [11]. This methodology employs microwave irradiation to provide rapid and uniform heating, enabling the synthesis of tetracarbonyl complexes in substantially shorter timeframes compared to conventional thermal methods [11]. Microwave-assisted reactions typically achieve complete conversion within 30 seconds for molybdenum complexes, compared to several hours required for traditional thermal approaches [11].
The microwave method proceeds through direct heating of the reaction mixture, providing enhanced energy transfer efficiency compared to conventional heating methods [11]. Research has demonstrated that microwave-assisted synthesis can produce (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum with yields comparable to thermal methods while reducing energy consumption by approximately 70% [11]. The rapid heating profile associated with microwave irradiation minimizes side reactions and thermal decomposition, resulting in higher product purity [11].
Pressure-enhanced synthesis represents another alternative approach that utilizes elevated pressure conditions to facilitate ligand substitution reactions [12]. This method typically employs pressures ranging from 2 to 10 atmospheres in combination with moderate temperatures to accelerate the substitution process [12]. The increased pressure enhances the collision frequency between reactant molecules, leading to faster reaction rates and improved conversion efficiency [12].
Method | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Energy Efficiency | Scalability |
---|---|---|---|---|---|---|
Thermal Substitution | 110-150 | 1 | 2.5 | 88 | Medium | Excellent |
Photochemical | 25 | 1 | 1.0 | 88 | High | Good |
Microwave Assisted | 125 | 1 | 0.5 | 85 | Very High | Limited |
Pressure Reaction | 80 | 5 | 3.0 | 75 | Low | Good |
Solvent-free | 180 | 1 | 1.5 | 70 | Medium | Poor |
Solvent-free synthesis methods have been investigated as environmentally benign alternatives that eliminate the need for organic solvents [17]. These approaches typically involve direct reaction between solid molybdenum hexacarbonyl and norbornadiene under controlled temperature and atmosphere conditions [17]. While solvent-free methods offer environmental advantages, they generally produce lower yields and require more stringent reaction conditions to achieve satisfactory conversion rates [17].
Electrochemical synthesis represents an emerging alternative that employs controlled potential electrolysis to facilitate ligand substitution reactions [20]. This method offers precise control over reaction conditions and can be performed under mild temperature conditions [20]. Electrochemical approaches enable selective activation of specific metal-ligand bonds, potentially providing enhanced selectivity for the desired tetracarbonyl product [20].
The transition from laboratory-scale synthesis to industrial production of (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum requires careful consideration of multiple factors including reaction engineering, economic viability, and process safety [24] [26]. Industrial-scale synthesis presents unique challenges related to heat transfer, mass transfer, and reaction control that are not typically encountered in small-scale laboratory preparations [24] [29].
Reactor design considerations play a crucial role in successful scale-up implementation [24]. Continuous stirred tank reactors and plug flow reactors have been evaluated for large-scale production, with each configuration offering specific advantages depending on the chosen synthetic methodology [24] [30]. Heat transfer limitations become increasingly significant at larger scales, requiring specialized reactor designs with enhanced heat exchange capabilities to maintain uniform temperature profiles throughout the reaction mixture [24].
Process optimization studies indicate that thermal substitution methods demonstrate superior scalability compared to photochemical approaches due to simpler equipment requirements and more straightforward process control [26] [30]. Industrial implementations typically employ batch reactors with volumes ranging from 500 to 5000 liters, with processing times extended to 6-8 hours to ensure complete conversion at the larger scale [30].
Scale | Reactor Volume (L) | Batch Size (kg) | Processing Time (h) | Yield (%) | Energy Cost ($/kg) | Production Rate (kg/day) |
---|---|---|---|---|---|---|
Laboratory (g) | 0.1 | 0.001 | 3 | 88 | - | - |
Pilot (kg) | 50.0 | 1.000 | 4 | 85 | 45 | 6 |
Semi-Industrial (10 kg) | 500.0 | 10.000 | 6 | 82 | 32 | 40 |
Industrial (100 kg) | 5000.0 | 100.000 | 8 | 78 | 28 | 300 |
Economic analysis reveals that raw material costs constitute the largest component of total production expenses, accounting for approximately 55-70% of total manufacturing costs depending on the scale of operation [22] [24]. Molybdenum hexacarbonyl represents the most significant raw material expense, with costs varying based on molybdenum metal prices and production volumes [24] [26]. Energy costs become increasingly important at larger scales, with thermal methods requiring substantial heating for extended periods [24].
Solvent selection for industrial synthesis must balance reaction efficiency with recovery and recycling considerations [23]. Toluene has emerged as the preferred solvent for large-scale operations due to its excellent solubility properties, chemical inertness, and established recycling protocols [23]. Solvent recovery systems typically achieve 95-98% recovery efficiency, significantly reducing operating costs and environmental impact [23].
Solvent | Boiling Point (°C) | Conversion (%) | Yield (%) | Reaction Time (h) | Product Purity (%) |
---|---|---|---|---|---|
Toluene | 110.6 | 95 | 88 | 2.5 | 94 |
THF | 66.0 | 88 | 80 | 3.5 | 91 |
Dichloromethane | 39.6 | 75 | 68 | 4.5 | 87 |
Cyclohexane | 80.7 | 82 | 75 | 3.0 | 89 |
Diethyl Ether | 34.6 | 70 | 62 | 5.0 | 85 |
Benzene | 80.1 | 90 | 83 | 2.8 | 92 |
Quality control protocols for industrial production require sophisticated analytical techniques to ensure product consistency and purity [26]. Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy serve as primary analytical methods for product characterization and impurity detection [26]. Process analytical technology enables real-time monitoring of reaction progress, allowing for dynamic optimization of reaction conditions to maintain consistent product quality [26].
Economic viability assessments indicate that industrial production becomes economically favorable at production scales exceeding 50 kilograms per year, with break-even points varying based on local energy costs and raw material availability [24]. The global market for organomolybdenum compounds continues to expand, driven by applications in catalysis and materials science, supporting the economic justification for industrial-scale production facilities [24] [26].
Parameter | Thermal Method ($/kg) | Photochemical ($/kg) | Microwave ($/kg) | Industrial Scale ($/kg) |
---|---|---|---|---|
Raw Material Cost | 125 | 125 | 125 | 110 |
Energy Cost | 35 | 45 | 28 | 28 |
Equipment Cost | 15 | 25 | 35 | 8 |
Labor Cost | 25 | 30 | 20 | 12 |
Total Production Cost | 200 | 225 | 208 | 158 |
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